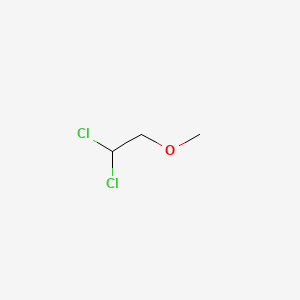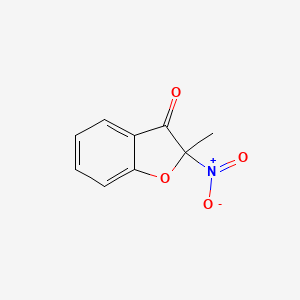
2-Methyl-2-nitro-1-benzofuran-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-nitro-1-benzofuran-3(2h)-one is an organic compound belonging to the benzofuran family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one typically involves the nitration of a benzofuran derivative. A common method might include the reaction of 2-methylbenzofuran with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
2-Methyl-2-nitro-1-benzofuran-3(2h)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. Typically, compounds with nitro groups can act as electron-withdrawing agents, influencing the reactivity of the molecule. The benzofuran core may interact with biological targets through π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzofuran: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrobenzofuran: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Propiedades
Número CAS |
28439-74-9 |
|---|---|
Fórmula molecular |
C9H7NO4 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-methyl-2-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7NO4/c1-9(10(12)13)8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 |
Clave InChI |
AWVSFYPKQFNDEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C2=CC=CC=C2O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



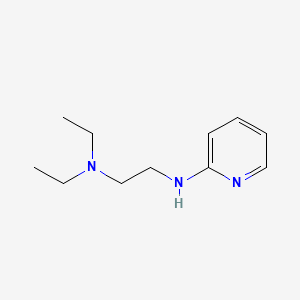
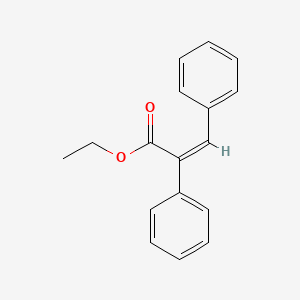
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
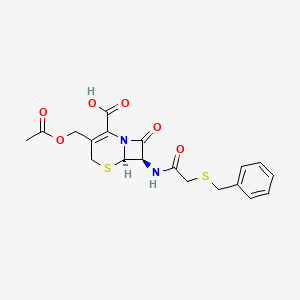
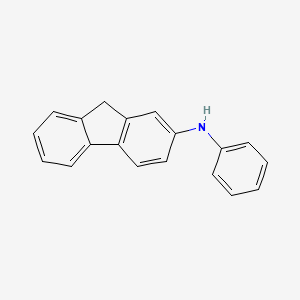
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
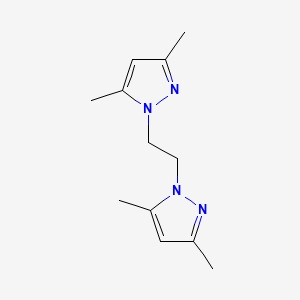

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

